(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine
Overview
Description
. The presence of the trifluoromethoxy group imparts distinct characteristics that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The final product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)benzyl]-2-propanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-(trifluoromethoxy)benzylamine: Lacks the isopropyl group, making it less lipophilic.
Uniqueness
The presence of both the trifluoromethoxy group and the isopropyl group in (Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine makes it unique in terms of its chemical reactivity and biological activity. This combination imparts distinct properties that are not observed in similar compounds .
Biological Activity
(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine, also known by its CAS number 1343470-04-1, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Overview
This compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its structural characteristics make it a candidate for various pharmacological applications, particularly in the fields of neurology and oncology.
Target Interactions
The compound primarily interacts with several biological targets, including:
- Enzymes : It modulates enzyme activities, particularly transaminases and cytochrome P450 enzymes, which are crucial for amino acid metabolism and drug metabolism respectively.
- Receptors : It acts as a ligand for G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Biochemical Pathways
The compound participates in various biochemical reactions. For instance, it has been shown to alter the activity of metabolic enzymes, affecting glucose and lipid metabolism. This modulation can lead to significant changes in cellular processes such as gene expression related to metabolic pathways and stress responses.
Antidepressant-Like Effects
Recent studies have indicated that derivatives of this compound exhibit antidepressant-like effects through modulation of the serotonergic system. Specifically, compounds containing the trifluoromethoxy group have shown potential in enhancing serotonin receptor activity, which is pivotal in treating Major Depressive Disorder (MDD) .
Key Findings:
- Study Design : Mice were administered N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), which is structurally similar.
- Results : The compound demonstrated significant antidepressant effects in forced swim tests (FST) and tail suspension tests (TST), indicating its potential as a new therapeutic agent for MDD .
Anticonvulsant Activity
Another aspect of the biological activity of this compound is its anticonvulsant properties. In various animal seizure models, compounds related to this compound have displayed broad-spectrum anticonvulsant efficacy.
Research Summary:
- Models Used : The maximal electroshock (MES) test and the psychomotor 6 Hz test were utilized to evaluate anticonvulsant activity.
- Findings : Certain derivatives provided complete protection against seizures at specific dosages, suggesting their potential as new antiepileptic drugs .
Data Tables
Biological Activity | Model/Method | Outcome |
---|---|---|
Antidepressant | FST/TST | Significant reduction in despair behavior in mice |
Anticonvulsant | MES/6 Hz Test | Maximal protection against seizures at 100 mg/kg |
Case Studies
- Antidepressant Study : A study published in 2024 highlighted the involvement of the serotonergic system in mediating the antidepressant effects of compounds similar to this compound. The results indicated a significant modulation of serotonin receptors which could lead to new antidepressant therapies .
- Anticonvulsant Research : Another study focused on the anticonvulsant properties of related compounds showed promising results in seizure models. Derivatives exhibited varying degrees of efficacy, with some achieving complete seizure protection .
Properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15-7-9-4-3-5-10(6-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGVZGXESNIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.